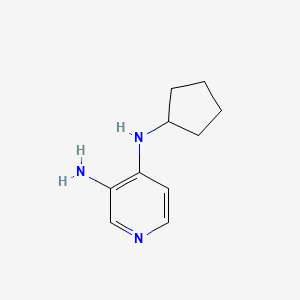

N4-Cyclopentylpyridine-3,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

4-N-cyclopentylpyridine-3,4-diamine |

InChI |

InChI=1S/C10H15N3/c11-9-7-12-6-5-10(9)13-8-3-1-2-4-8/h5-8H,1-4,11H2,(H,12,13) |

InChI Key |

QWYPZZSFSTWWST-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=C(C=NC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N4-Cyclopentylpyridine-3,4-diamine: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data for N4-Cyclopentylpyridine-3,4-diamine is publicly available. This guide combines known factual information with computationally predicted properties and informed hypotheses based on structurally related compounds to provide a comprehensive overview.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of the diamine and cyclopentyl groups suggests potential for this compound to interact with various biological targets. This document provides a detailed summary of its chemical properties, structure, a proposed synthetic route, and a discussion of its potential biological significance based on available data and the activities of analogous compounds.

Chemical Structure and Identification

The core structure of this compound consists of a pyridine ring with two amino groups at the 3 and 4 positions, and a cyclopentyl group attached to the amino group at the 4-position.

-

IUPAC Name: this compound

-

CAS Number: 380605-49-2[1]

-

Molecular Formula: C₁₀H₁₅N₃

-

Canonical SMILES: C1CCC(C1)NC2=C(C=NC=C2)N

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Weight | 177.25 g/mol | Calculated |

| Appearance | Not reported | - |

| Melting Point | Predicted: 135-145 °C | Computational Prediction |

| Boiling Point | Predicted: 358.9±32.0 °C at 760 mmHg | Computational Prediction |

| Solubility | Predicted to be soluble in polar organic solvents such as DMSO and methanol. | Based on structural similarity |

| pKa | Predicted: 6.5 (most basic) | Computational Prediction |

Note: Predicted values are generated using computational models and should be confirmed by experimental analysis.

Proposed Synthesis

A detailed, validated experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be devised based on general methods for the synthesis of N4-substituted pyridine-3,4-diamines, often involving the nucleophilic substitution of a suitable precursor. A potential two-step synthesis is outlined below.

Experimental Protocol:

Step 1: Synthesis of 4-Chloro-3-nitropyridine

This is a common starting material and can be synthesized via various literature methods.

Step 2: Synthesis of N4-Cyclopentyl-3-nitropyridin-4-amine

-

In a round-bottom flask, dissolve 4-Chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Add cyclopentylamine (1.1 equivalents) to the solution.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to scavenge the HCl byproduct.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield N4-Cyclopentyl-3-nitropyridin-4-amine.

Step 3: Reduction to this compound

-

Dissolve N4-Cyclopentyl-3-nitropyridin-4-amine (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, such as palladium on carbon (10 mol%), under an inert atmosphere.

-

Introduce hydrogen gas via a balloon or a hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product further by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the structurally related compound 3,4-diaminopyridine is a known potassium channel blocker used in the treatment of certain neuromuscular disorders. It acts by prolonging the action potential at the nerve terminal, which in turn enhances the influx of calcium ions and increases the release of neurotransmitters. It is plausible that this compound could exhibit similar or modulated activity at ion channels.

Furthermore, various N4-substituted pyridine-3,4-diamines have been investigated for their potential as kinase inhibitors in cancer therapy. The cyclopentyl group may confer specific binding properties that could be explored in this context.

Hypothetical Signaling Pathway: Modulation of Synaptic Transmission

Based on the activity of 3,4-diaminopyridine, a potential mechanism of action for this compound at the neuromuscular junction is proposed below.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development. While experimental data is currently limited, this guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic approach. The structural similarities to known biologically active molecules, particularly ion channel modulators, suggest that future research into the pharmacological profile of this compound could be a promising endeavor. Researchers are encouraged to experimentally validate the predicted properties and explore the potential therapeutic applications of this compound.

References

Unraveling the Enigma: The Mechanism of Action of N4-Cyclopentylpyridine-3,4-diamine Remains Undefined

Despite a thorough review of available scientific literature, the precise mechanism of action for N4-Cyclopentylpyridine-3,4-diamine remains largely uncharacterized. At present, there is a significant lack of published data, including in-depth studies on its signaling pathways, comprehensive clinical trial results, and detailed experimental protocols directly pertaining to this specific compound.

For researchers, scientists, and drug development professionals, this information gap presents both a challenge and an opportunity. The absence of established mechanisms means that the therapeutic potential of this compound is yet to be fully explored, paving the way for novel research initiatives.

While direct information is scarce, preliminary insights can be gleaned from the analysis of structurally similar compounds. One such molecule, N4-(cyclopropylmethyl)pyridine-3,4-diamine, is noted to interact with specific molecular targets like enzymes or receptors.[1] The binding of this related compound to its targets modulates their activity, leading to a range of biological effects.[1] The structural variance between a cyclopentyl and a cyclopropylmethyl group, specifically the difference in steric hindrance and electronic properties, suggests that this compound may exhibit distinct biological activities and binding affinities.[1]

Future Directions and a Call for Research

The current state of knowledge necessitates foundational research to elucidate the pharmacological profile of this compound. Key areas for future investigation would include:

-

Target Identification and Validation: Comprehensive screening assays are required to identify the primary molecular targets of this compound.

-

Signaling Pathway Analysis: Once targets are identified, detailed studies will be needed to map the downstream signaling cascades affected by the compound.

-

In Vitro and In Vivo Efficacy Studies: A battery of preclinical experiments will be essential to determine the compound's therapeutic potential across various disease models.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship, will be critical for any potential clinical development.

Due to the lack of specific data on the mechanism of action, signaling pathways, and experimental results for this compound, the creation of detailed data tables and visualizations as initially requested is not feasible at this time. The scientific community awaits further research to shed light on the therapeutic promise of this compound.

References

Potential Therapeutic Targets of N4-Cyclopentylpyridine-3,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of N4-Cyclopentylpyridine-3,4-diamine, a substituted aminopyridine derivative. Based on the analysis of structurally similar compounds, this document outlines the rationale for investigating its activity against two key enzyme families: Janus Kinase 3 (JAK3) and Phosphoinositide 3-Kinases (PI3Ks). Detailed experimental protocols for assessing the inhibitory activity against these potential targets are provided to facilitate further research and drug discovery efforts.

Introduction

This compound is a heterocyclic amine belonging to the aminopyridine class of compounds. While direct experimental data on this specific molecule is limited in publicly available literature, structure-activity relationship (SAR) studies of analogous N4-substituted pyridine-3,4-diamines and related heterocyclic scaffolds suggest potential interactions with key signaling pathways implicated in various disease states. The aminopyridine core is a versatile scaffold known for its diverse biological activities. This guide focuses on the most probable therapeutic targets based on available evidence for structurally related inhibitors.

Potential Therapeutic Targets

Based on the pharmacological profile of analogous compounds, two primary kinase families emerge as high-priority potential therapeutic targets for this compound:

-

Janus Kinase 3 (JAK3): A crucial mediator of cytokine signaling in immune cells.

-

Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival.

Janus Kinase 3 (JAK3)

The N4-(cyclopropylmethyl)pyridine-3,4-diamine, a close structural analog, has been highlighted for its potential role as a JAK3 inhibitor. Selective inhibition of JAK3 is a validated therapeutic strategy for autoimmune and inflammatory diseases, as its expression is largely restricted to hematopoietic cells, potentially minimizing off-target effects.

Phosphoinositide 3-Kinases (PI3Ks)

Patents and literature concerning substituted diamino-pyridine and diamino-pyrimidine derivatives frequently describe their activity as PI3K inhibitors. The PI3K/AKT/mTOR pathway is a critical regulator of cellular processes and is often dysregulated in cancer and inflammatory conditions.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound has been identified in the public domain, the following table is presented as a template for researchers to populate with experimental findings.

| Target | Assay Type | Parameter | Value (nM) | Reference |

| JAK3 | Biochemical | IC50 | Data not available | |

| PI3Kα | Biochemical | IC50 | Data not available | |

| PI3Kβ | Biochemical | IC50 | Data not available | |

| PI3Kδ | Biochemical | IC50 | Data not available | |

| PI3Kγ | Biochemical | IC50 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound against its potential targets.

JAK3 Inhibition Assay (Biochemical)

This protocol is adapted for a typical in vitro kinase assay to determine the IC50 value of a test compound against JAK3.

Materials:

-

Recombinant human JAK3 enzyme

-

JAK3 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound (test compound)

-

Staurosporine (positive control inhibitor)

-

Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

384-well assay plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted compound or control (DMSO for no inhibition, staurosporine for positive control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the JAK3 enzyme and substrate peptide in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer to each well.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction and detect the remaining ATP or the produced ADP by adding the kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

PI3K Inhibition Assay (Biochemical)

This protocol describes a method to assess the inhibitory effect of this compound on a PI3K isoform (e.g., PI3Kα).

Materials:

-

Recombinant human PI3K enzyme (e.g., p110α/p85α)

-

PI3K lipid substrate (e.g., PIP2)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound (test compound)

-

Wortmannin or other known PI3K inhibitor (positive control)

-

Kinase detection reagent (e.g., ADP-Glo™)

-

384-well assay plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add 2.5 µL of the diluted compound or control to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the PI3K enzyme and lipid substrate in assay buffer to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Start the kinase reaction by adding 2.5 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition and determine the IC50 value as described for the JAK3 assay.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Potential mechanism of action via JAK3-STAT pathway inhibition.

Caption: Potential mechanism of action via PI3K/AKT pathway inhibition.

Caption: General workflow for in vitro kinase inhibition screening.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet publicly available, strong inferences from structurally related compounds point towards JAK3 and PI3Ks as highly probable targets. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to systematically investigate these hypotheses. The elucidation of the precise molecular targets and the quantification of the inhibitory activity of this compound will be crucial steps in determining its potential as a therapeutic agent in oncology, immunology, and other disease areas.

N4-Cyclopentylpyridine-3,4-diamine: A Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of N4-Cyclopentylpyridine-3,4-diamine (CAS No: 380605-49-2). Due to the limited availability of public-domain quantitative data for this specific molecule, this document presents a combination of qualitative assessments based on structurally similar compounds and detailed, standardized experimental protocols to enable researchers to generate specific data.

Core Compound Information

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 380605-49-2 |

| Molecular Formula | C10H15N3 |

| Molecular Weight | 177.25 g/mol |

| Structure | |

| (Image of the chemical structure of this compound) |

Solubility Data

Precise quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the chemical structure, which includes a pyridine ring and a cyclopentyl group, a qualitative solubility profile can be inferred. The compound is expected to be soluble in organic solvents and have limited solubility in aqueous solutions.

| Solvent | Qualitative Solubility | Quantitative Solubility (Predicted) |

| Dimethyl Sulfoxide (DMSO) | Soluble | >10 mg/mL |

| Ethanol | Soluble | >10 mg/mL |

| Methanol | Soluble | >5 mg/mL |

| Water | Sparingly Soluble | <1 mg/mL |

| Phosphate Buffered Saline (PBS) pH 7.4 | Sparingly Soluble | <1 mg/mL |

Stability Data

A comprehensive stability profile of this compound is not currently available. Stability is anticipated to be influenced by pH, temperature, and light exposure. The diaminopyridine core suggests potential susceptibility to oxidation.

| Condition | Timeframe | Stability Assessment |

| Solid State | ||

| Room Temperature (20-25°C) | Long-term | Expected to be stable |

| Accelerated (40°C/75% RH) | Short-term | Further studies required |

| In Solution (e.g., DMSO) | ||

| -20°C | Long-term | Expected to be stable |

| 4°C | Short-term | Further studies required |

| Room Temperature (20-25°C) | Short-term | Prone to degradation over time |

| Aqueous Buffer (pH extremes) | ||

| Acidic (e.g., pH 2) | Short-term | Potential for degradation |

| Basic (e.g., pH 9) | Short-term | Potential for degradation |

Experimental Protocols

Protocol 1: Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized procedure to determine the equilibrium solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a precise volume of the desired solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 2: Stability Assessment (Forced Degradation by HPLC)

This protocol describes a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Spectroscopic Profile of N4-Cyclopentylpyridine-3,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of N4-Cyclopentylpyridine-3,4-diamine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in public literature, this document synthesizes theoretical predictions and data from structurally analogous compounds to present an anticipated spectroscopic profile. It includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in structured tables for clarity. Detailed, generalized experimental protocols for these analytical techniques are provided to guide researchers in their laboratory work. Furthermore, a logical workflow for the spectroscopic analysis of this and similar compounds is visualized using a Graphviz diagram. This guide serves as a valuable resource for the characterization and quality control of this compound and related molecules.

Introduction

This compound is a heterocyclic amine containing a pyridine core, two amino groups, and a cyclopentyl substituent. The structural elucidation and purity assessment of such molecules are critical in the drug discovery and development process. Spectroscopic techniques are fundamental tools for achieving this, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide outlines the expected spectroscopic characteristics of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on established principles of spectroscopy and data from similar pyridine and aromatic amine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridine-H (ortho to NH₂) | 7.5 - 7.8 | Doublet | The exact position is influenced by the electronic effects of the amino groups. |

| Pyridine-H (meta to NH₂) | 6.5 - 6.8 | Doublet | Shielded relative to the ortho proton. |

| Pyridine-H (para to NH₂) | 7.8 - 8.2 | Singlet | Deshielded due to its position relative to the nitrogen atom in the ring. |

| NH₂ (at C3) | 3.5 - 4.5 | Broad Singlet | Chemical shift can vary with concentration and temperature. |

| NH (at C4) | 4.0 - 5.0 | Broad Singlet | Shift is influenced by the cyclopentyl group and hydrogen bonding. |

| Cyclopentyl-CH | 3.8 - 4.2 | Multiplet | The proton attached to the nitrogen will be the most deshielded. |

| Cyclopentyl-CH₂ | 1.5 - 2.0 | Multiplet | Multiple overlapping signals are expected for the methylene groups. |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| Pyridine-C (C=N) | 145 - 155 | Deshielded due to the electronegativity of nitrogen. |

| Pyridine-C (C-NH₂) | 135 - 145 | Influenced by the electron-donating amino group. |

| Pyridine-C (C-NH-cyclopentyl) | 140 - 150 | Affected by both the amino and cyclopentyl groups. |

| Pyridine-CH | 110 - 125 | Shielded carbons of the pyridine ring. |

| Cyclopentyl-CH | 50 - 60 | Carbon directly attached to the nitrogen atom. |

| Cyclopentyl-CH₂ | 25 - 35 | Methylene carbons of the cyclopentyl ring. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H (Amine) | 3200 - 3500 | Medium-Strong, Broad | Stretching vibrations of the primary and secondary amines.[1] |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Medium-Strong | Stretching of cyclopentyl C-H bonds. |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium-Strong | Ring stretching vibrations.[1] |

| C-N | 1250 - 1350 | Medium | Stretching |

| N-H (Amine) | 1550 - 1650 | Medium | Bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Predicted Identity | Notes |

| 191 | [M]⁺ | Molecular ion peak. |

| 122 | [M - C₅H₉]⁺ | Loss of the cyclopentyl group. |

| 107 | [M - C₅H₉ - NH]⁺ | Subsequent loss of an NH group from the pyridine diamine core. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While specific experimental data is not widely available, the predicted data and generalized protocols herein offer a robust starting point for researchers involved in the synthesis, characterization, and analysis of this and related compounds. The application of these spectroscopic methods is essential for ensuring the structural integrity and purity of chemical entities in the pharmaceutical sciences.

References

In Silico Analysis of N4-Cyclopentylpyridine-3,4-diamine: A Hypothetical Case Study in Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothetical in silico modeling and docking study of N4-Cyclopentylpyridine-3,4-diamine. As of the time of writing, specific experimental data for this compound is not publicly available. The methodologies, data, and targeted pathways are based on established computational drug discovery workflows and findings for analogous pyridine and pyrimidine derivatives.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this ring system allows for the fine-tuning of pharmacological properties. This guide details a hypothetical in silico investigation of a novel derivative, this compound, as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Dysregulation of CDK2 is a hallmark of various cancers, making it a prime target for therapeutic intervention. This whitepaper outlines a comprehensive computational workflow, from initial docking studies and molecular dynamics simulations to the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to assess the viability of this compound as a drug candidate.

Data Presentation

The following tables summarize the hypothetical quantitative data generated from the in silico analyses.

Table 1: Molecular Docking and Binding Energy Results

| Ligand | Target Protein | Docking Score (kcal/mol) | Estimated Free Energy of Binding (MM-GBSA) (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues |

| This compound | CDK2 (PDB: 1HCK) | -9.8 | -55.7 | 85 | LEU83, GLU81, ILE10, ASP86 |

| Staurosporine (Control) | CDK2 (PDB: 1HCK) | -11.2 | -68.4 | 15 | LEU83, GLU81, ASP86 |

Table 2: Molecular Dynamics Simulation Stability Metrics

| System | Average RMSD (Å) | Average RMSF (Å) (Binding Site) | Average Radius of Gyration (Å) |

| CDK2-Ligand Complex | 1.5 ± 0.3 | 0.8 ± 0.2 | 18.5 ± 0.5 |

| Apo-CDK2 | 2.1 ± 0.5 | 1.2 ± 0.4 | 19.1 ± 0.7 |

Table 3: Predicted ADMET Properties

| Property | Predicted Value | Optimal Range |

| Molecular Weight | 205.28 | < 500 |

| LogP | 2.1 | -0.4 to +5.6 |

| H-bond Donors | 2 | < 5 |

| H-bond Acceptors | 3 | < 10 |

| Caco-2 Permeability (nm/s) | 25.5 | > 20 |

| Human Intestinal Absorption (%) | 92% | > 80% |

| BBB Permeability | Low | - |

| CYP2D6 Inhibitor | No | No |

| AMES Toxicity | Non-mutagenic | Non-mutagenic |

Experimental Protocols

Molecular Docking

The molecular docking protocol was designed to predict the binding conformation and affinity of this compound to the ATP-binding pocket of CDK2.

-

Protein Preparation: The crystal structure of human CDK2 in complex with an inhibitor (PDB ID: 1HCK) was obtained from the Protein Data Bank. The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involved removing water molecules, adding hydrogen atoms, assigning protonation states at pH 7.4, and performing a restrained energy minimization using the OPLS3e force field.

-

Ligand Preparation: The 2D structure of this compound was sketched and converted to a 3D structure. The ligand was prepared using LigPrep (Schrödinger Suite) to generate possible ionization states at pH 7.4 ± 1.0 and various tautomers and stereoisomers.

-

Receptor Grid Generation: A receptor grid was generated using Glide (Schrödinger Suite). The grid box was centered on the co-crystallized ligand to define the active site.

-

Docking Simulation: Flexible ligand docking was performed using the Standard Precision (SP) and Extra Precision (XP) modes of Glide. The top-scoring poses were selected based on the GlideScore and further analyzed for binding interactions.

Molecular Dynamics (MD) Simulation

MD simulations were performed to assess the stability of the protein-ligand complex and to characterize the dynamic behavior of the binding interactions over time.[1]

-

System Preparation: The best-scoring docked pose of the CDK2-ligand complex was used as the starting structure for the MD simulation. The system was solvated in a cubic box with the TIP3P water model.[1] Counter-ions (Na+ and Cl-) were added to neutralize the system. The CHARMM36 force field was used for the protein and the CGenFF server was used to generate parameters for the ligand.[1]

-

Energy Minimization: The solvated system underwent energy minimization for 50,000 steps using the steepest descent algorithm to remove steric clashes.[1]

-

Equilibration: The system was gradually heated to 300 K in an NVT (constant number of particles, volume, and temperature) ensemble for 100 ps, followed by a 1 ns equilibration in an NPT (constant number of particles, pressure, and temperature) ensemble to ensure the system reached a stable density.

-

Production MD: A 100 ns production MD simulation was performed under an NPT ensemble. Trajectories were saved every 10 ps for analysis.

-

Analysis: The root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration were calculated to evaluate the stability of the complex.[1]

ADMET Prediction

In silico ADMET properties were predicted to evaluate the drug-likeness and potential pharmacokinetic profile of the compound.[2]

-

Physicochemical Properties: Molecular weight, LogP, and the number of hydrogen bond donors and acceptors were calculated using SwissADME.

-

Pharmacokinetic Prediction: Caco-2 permeability, human intestinal absorption, and blood-brain barrier (BBB) permeability were predicted using the QikProp module of the Schrödinger Suite and SwissADME.

-

Metabolism and Toxicity Prediction: Inhibition of major cytochrome P450 isoforms (e.g., CYP2D6) and potential for mutagenicity (AMES test) were predicted using admetSAR 2.0.

Visualizations

Signaling Pathway

Caption: Hypothetical inhibition of the CDK2 signaling pathway.

Experimental Workflow

Caption: Workflow for the in silico analysis of kinase inhibitors.

References

An In-Depth Technical Guide to N4-Cyclopentylpyridine-3,4-diamine Derivatives and Analogs as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Cyclopentylpyridine-3,4-diamine and its derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery, particularly as kinase inhibitors. This guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these compounds. Drawing parallels with structurally related molecules, we explore their potential as potent and selective inhibitors of key kinases implicated in cancer, such as Cyclin-Dependent Kinase 4 (CDK4) and AMP-activated protein kinase-related kinase 5 (ARK5). This document includes detailed experimental protocols, quantitative data on related compounds, and visualizations of relevant signaling pathways to facilitate further research and development in this area.

Introduction

The pyridine-3,4-diamine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Substitution at the N4 position with a cyclopentyl group introduces a lipophilic moiety that can enhance binding affinity and selectivity for specific protein targets. The exploration of this compound derivatives is driven by the search for novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This guide will focus on the potential of this compound derivatives as kinase inhibitors, with a particular emphasis on CDK4 and ARK5, and their downstream effects on the PI3K/AKT/mTOR signaling pathway.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process starting from commercially available precursors. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Nitro-4-aminopyridine

A common starting material is 4-chloropyridine, which can be nitrated and subsequently aminated to yield 3-nitro-4-aminopyridine.

Step 2: N-Alkylation with Cyclopentyl Bromide

The amino group at the 4-position of 3-nitro-4-aminopyridine can be selectively alkylated with cyclopentyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the reaction.

Step 3: Reduction of the Nitro Group

The nitro group at the 3-position is then reduced to an amino group to yield this compound. This reduction can be carried out using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Purification: The final compound is purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. The structure and purity of the product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

While specific biological data for this compound itself is limited in publicly available literature, the activity of structurally similar compounds provides strong evidence for its potential as a kinase inhibitor.

Kinase Inhibitory Potential

A compelling analog, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has been identified as a potent multi-kinase inhibitor, with significant activity against CDK4 and ARK5.[1] This compound, which features a cyclopentyl group attached to a nitrogen atom within a pyridine-like ring system, demonstrates that this moiety is well-tolerated and can contribute to potent kinase inhibition.

Table 1: Kinase Inhibitory Activity of a Structurally Related Pyridopyrimidine Compound [1]

| Kinase Target | IC50 (nM) |

| CDK4/Cyclin D1 | 3.87 |

This data strongly suggests that the this compound scaffold is a promising starting point for the development of novel CDK4 inhibitors.

Potential Signaling Pathways

CDK4/Rb Pathway: CDK4, in complex with Cyclin D, plays a critical role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma (Rb) protein. Phosphorylated Rb releases the transcription factor E2F, allowing for the transcription of genes necessary for S-phase entry. Inhibition of CDK4 by this compound derivatives would be expected to block this phosphorylation event, leading to G1 cell cycle arrest and inhibition of tumor cell proliferation.

ARK5 and the PI3K/AKT/mTOR Pathway: ARK5 (also known as NUAK1) is a member of the AMP-activated protein kinase family and is implicated in cell survival and tumor progression.[2] ARK5 is known to be activated by Akt and can influence the mTOR signaling pathway.[2] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and is a downstream effector of the PI3K/AKT pathway. Inhibition of ARK5 by this compound analogs could therefore lead to the downregulation of mTOR signaling, further contributing to their anti-cancer effects.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, a series of in vitro assays can be employed.

Kinase Inhibition Assay

LanthaScreen™ Eu Kinase Binding Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for determining the affinity of inhibitors for a wide range of kinases.

Principle: The assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is tagged (e.g., with GST or His), and a europium-labeled anti-tag antibody is used. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

-

Reagent Preparation: Prepare a dilution series of the test compound. Prepare a mixture of the kinase and the europium-labeled anti-tag antibody in kinase buffer. Prepare the Alexa Fluor™ 647-labeled tracer at the appropriate concentration.

-

Assay Plate Setup: Add the test compound dilutions to the wells of a 384-well plate.

-

Addition of Kinase/Antibody Mixture: Add the kinase/antibody mixture to all wells.

-

Addition of Tracer: Add the tracer to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays

Cell Proliferation Assay (MTT Assay):

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Overview:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry):

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content.

Protocol Overview:

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathways

Caption: The CDK4/Rb signaling pathway and the point of inhibition.

Caption: The PI3K/AKT/mTOR pathway and potential ARK5 inhibition.

Experimental Workflow

Caption: Workflow for determining kinase inhibition using a TR-FRET assay.

Conclusion and Future Directions

This compound derivatives hold considerable promise as a scaffold for the development of novel kinase inhibitors. The structural similarity to known potent CDK4 and ARK5 inhibitors suggests that this compound class warrants further investigation. The synthetic routes are accessible, and established biological assays can be readily employed to evaluate their efficacy.

Future research should focus on:

-

Synthesis and Screening: A library of this compound analogs with diverse substitutions on the pyridine ring and the cyclopentyl moiety should be synthesized and screened against a panel of cancer-relevant kinases.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the SAR will guide the optimization of potency and selectivity.

-

In Vivo Efficacy: Promising lead compounds should be advanced to in vivo models of cancer to assess their therapeutic potential.

-

Mechanism of Action Studies: Detailed molecular studies are needed to confirm the on-target effects and downstream signaling consequences of these inhibitors in cancer cells.

By systematically exploring this chemical space, it is anticipated that novel and effective kinase inhibitors can be developed for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ulab360.com [ulab360.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

N4-Cyclopentylpyridine-3,4-diamine experimental protocols for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Cyclopentylpyridine-3,4-diamine is a synthetic compound belonging to the pyridine-3,4-diamine class of molecules. Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as kinase inhibitors. Compounds with the pyrazolo[3,4-b]pyridine core, structurally related to pyridine-3,4-diamines, have shown potential as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in oncology. This document provides detailed in vitro assay protocols to characterize the biological activity of this compound and similar compounds, focusing on its potential as an anti-cancer agent.

Hypothetical Signaling Pathway

Based on the known activities of structurally similar pyridine derivatives, this compound is hypothesized to act as an ATP-competitive kinase inhibitor. By occupying the ATP-binding pocket of kinases such as CDK2 or FGFR, it can block the phosphorylation of downstream substrates, thereby inhibiting cell cycle progression and downstream signaling pathways that promote cell proliferation and survival.

Caption: Hypothetical signaling pathway of this compound.

Data Presentation

The following tables summarize representative quantitative data for compounds structurally related to this compound, illustrating the expected outcomes from the described in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Compound ID | Target Kinase | IC50 (µM) |

| Analog A | CDK2/Cyclin A | 0.83 |

| Analog B | FGFR1 | 1.5 |

| Analog C | CDK9/Cyclin T1 | 4.2 |

Data is representative and compiled from public sources on related pyrazolo[3,4-b]pyridine derivatives for illustrative purposes.

Table 2: In Vitro Anti-proliferative Activity (IC50)

| Compound ID | Cell Line | IC50 (µM) |

| Analog A | MCF-7 (Breast) | 3.12 |

| Analog A | HT-29 (Colon) | 2.12 |

| Analog D | HCT-116 (Colon) | 1.98 |

| Analog E | HeLa (Cervical) | 2.59 |

Data is representative and compiled from public sources on related pyrazolo[3,4-b]pyridine and N-(pyridin-3-yl)pyrimidin-4-amine derivatives for illustrative purposes.[1][2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This protocol is designed to measure the inhibitory activity of this compound against a specific kinase (e.g., CDK2/Cyclin A2 or FGFR2). The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, where a decrease in ADP corresponds to inhibition of kinase activity.[1]

Workflow Diagram:

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

-

This compound

-

Recombinant kinase (e.g., CDK2/Cyclin A2, FGFR2)

-

Kinase-specific substrate

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the kinase enzyme solution to each well.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[2][3][4]

Workflow Diagram:

Caption: Workflow for the SRB cell viability assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium

-

This compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

1% acetic acid

-

10 mM Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 72 hours.

-

Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates four times with tap water and allow them to air dry.

-

Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[1]

Workflow Diagram:

Caption: Workflow for cell cycle analysis.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI)/RNase staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the IC50 concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI/RNase staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and propidium iodide (PI) staining.[5]

Workflow Diagram:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with this compound for a specified time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 2. scispace.com [scispace.com]

- 3. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

No Direct Research Found for N4-Cyclopentylpyridine-3,4-diamine in Cancer Research

Despite a comprehensive search, no publicly available scientific literature or clinical trial data specifically detailing the applications of N4-Cyclopentylpyridine-3,4-diamine in cancer research was identified.

The initial investigation sought to provide detailed application notes, experimental protocols, and data visualizations for the specified compound. However, the search results did not yield any studies, publications, or clinical trials directly investigating "this compound" for its therapeutic potential or mechanism of action in oncology.

While the exact compound of interest appears to be absent from the current body of cancer research literature, related chemical structures have been investigated for their anti-cancer properties. These include:

-

N2, N4-diphenylpyridine-2,4-diamine derivatives: A study has reported on deuterated and non-deuterated versions of these compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly in overcoming resistance mutations like C797S in non-small cell lung cancer (NSCLC).[1]

-

Pyrimidine-2,4-diamine analogues: Research has explored these compounds for their potential to target GTSE1 (G2 and S phase expressed 1), a protein implicated in cancer cell proliferation. These analogues have been shown to induce cell cycle arrest and senescence in colorectal and non-small cell lung cancer cell lines.[2] A patent also describes N2-phenylpyrimidine-2,4-diamine compounds as potent inhibitors of EGFR mutations for cancer treatment.

It is important to note that while these compounds share a diamine-substituted pyridine or pyrimidine core, the specific N4-cyclopentyl substitution is what defines the user's query, and no data was found for a molecule with this precise configuration in the context of cancer research.

Given the lack of specific data, it is not possible to generate the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for this compound.

For researchers, scientists, and drug development professionals interested in this area, it may be beneficial to investigate the broader classes of pyridine and pyrimidine diamine derivatives to understand potential mechanisms and applications that could hypothetically be extrapolated or tested for this compound. However, any such exploration would require novel, foundational research to be conducted.

References

Application Notes and Protocols for N4-Cyclopentylpyridine-3,4-diamine as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Cyclopentylpyridine-3,4-diamine is a heterocyclic organic compound featuring a pyridine core with two amino substituents and a cyclopentyl group. The diaminopyridine scaffold is a privileged structure in medicinal chemistry, known for its role in various biologically active compounds. While specific biological data for this compound is not extensively published, its structural similarity to known kinase inhibitors and metal-chelating agents suggests its potential as a valuable chemical probe for biological research and drug discovery.

The presence of the 3,4-diaminopyridine moiety suggests potential interactions with ATP-binding sites of kinases, while the aromatic pyridine ring and amino groups can confer fluorescent properties that may be modulated by environmental changes, such as the presence of metal ions. These application notes provide a theoretical framework and practical protocols for investigating the utility of this compound as a chemical probe.

Proposed Application 1: Chemical Probe for Kinase Signaling Pathways

The pyridine scaffold is a common feature in a multitude of kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway.[1][2][3] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently observed in cancer.[3][4] this compound, due to its structural resemblance to other pyridine-based inhibitors, is a candidate for investigation as a modulator of this pathway.

Hypothetical Inhibitory Activity

The following table presents hypothetical IC50 values for this compound against several kinases in the PI3K family, based on activities reported for structurally related compounds.[1][2] These values would need to be determined experimentally.

| Kinase Target | Hypothetical IC50 (nM) |

| PI3Kα | 150 |

| PI3Kβ | 450 |

| PI3Kδ | 200 |

| PI3Kγ | 300 |

| mTOR | 800 |

Proposed Application 2: Fluorescent Probe for Metal Ion Detection

Diaminopyridine derivatives have been shown to act as fluorescent probes for transition metal ions.[5][6] The fluorescence of these compounds can be quenched or enhanced upon binding to specific metal ions. This property can be exploited to develop sensors for detecting and quantifying metal ions in biological systems. The cyclopentyl group may influence the selectivity and sensitivity of the probe.

Hypothetical Fluorescence Response to Metal Ions

The table below illustrates a hypothetical fluorescence response of this compound in the presence of various metal ions. The quantum yield (Φ) is a measure of the efficiency of fluorescence.

| Metal Ion (10 µM) | Excitation λ (nm) | Emission λ (nm) | Relative Fluorescence Intensity | Hypothetical Quantum Yield (Φ) |

| None | 350 | 450 | 1.0 | 0.40 |

| Cu²+ | 350 | 450 | 0.2 | 0.08 |

| Zn²+ | 350 | 455 | 1.8 | 0.72 |

| Fe³+ | 350 | 450 | 0.1 | 0.04 |

| Ni²+ | 350 | 450 | 0.5 | 0.20 |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the inhibitory activity of this compound against a target kinase (e.g., PI3Kα).[7][8][9]

Materials:

-

This compound

-

Recombinant human kinase (e.g., PI3Kα)

-

Kinase substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White opaque 96-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate, and diluted compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the remaining ATP by adding the luminescent assay reagent.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.[10][11][12]

Materials:

-

This compound

-

Cancer cell line (e.g., MCF-7, A549)[13]

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Fluorescence Spectroscopy for Metal Ion Detection

This protocol outlines the use of fluorescence spectroscopy to evaluate the response of this compound to different metal ions.[5][6]

Materials:

-

This compound

-

Aqueous buffer (e.g., HEPES or Tris-HCl, pH 7.4)

-

Stock solutions of various metal salts (e.g., CuCl₂, ZnCl₂, FeCl₃, NiCl₂)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a solution of this compound in the aqueous buffer.

-

Record the fluorescence emission spectrum of the compound solution by exciting at its maximum absorption wavelength.

-

Titrate the solution with small aliquots of a metal salt stock solution.

-

Record the fluorescence emission spectrum after each addition.

-

Repeat the process for a panel of different metal ions.

-

Analyze the changes in fluorescence intensity and emission wavelength to determine the selectivity and sensitivity of the probe for specific metal ions.

Visualizations

Caption: PI3K/Akt/mTOR Signaling Pathway with proposed probe interaction.

Caption: Experimental workflow for kinase inhibitor screening.

Caption: Logic of this compound as a fluorescent probe.

References

- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro kinase assay [protocols.io]

- 9. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase i ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06146B [pubs.rsc.org]

- 10. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: N4-Cyclopentylpyridine-3,4-diamine for High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Cyclopentylpyridine-3,4-diamine is a substituted diaminopyridine compound with potential applications in drug discovery and chemical biology. Compounds with similar structural motifs, such as diaminopyridines and diaminopyrimidines, have shown activity as modulators of various biological targets, most notably protein kinases.[1][2] Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.[3][4]

These application notes provide a comprehensive overview of the potential uses of this compound in high-throughput screening (HTS) assays, with a focus on identifying and characterizing its potential as a kinase inhibitor. Detailed protocols for both biochemical and cell-based HTS assays are provided to guide researchers in their drug discovery efforts.

Potential Applications

Based on the activity of structurally related compounds, this compound is a promising candidate for screening against various protein kinase families. Derivatives of pyridine-based compounds have been shown to inhibit cancer cell proliferation by interfering with signaling pathways such as the PI3K pathway.[1] Furthermore, substituted diaminopyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9.[2]

Potential Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.

-

PI3K/Akt/mTOR Pathway Kinases: Central to cell growth, proliferation, and survival.

-

Tyrosine Kinases: Key regulators of various cellular processes.

-

Other Serine/Threonine Kinases: A broad family of kinases with diverse functions.

Data Presentation

The following tables represent hypothetical data that could be generated for this compound during a screening campaign.

Table 1: Biochemical Kinase Inhibition Profile

| Kinase Target | IC50 (µM) | Ki (µM) | Assay Type |

| CDK2/Cyclin A | 0.5 | 0.2 | TR-FRET |

| CDK9/Cyclin T1 | 1.2 | 0.6 | Luminescence |

| PI3Kα | 5.8 | N/A | Fluorescence |

| Akt1 | > 50 | N/A | Fluorescence |

| EGFR | 25.3 | N/A | Fluorescence |

Table 2: Cell-Based Assay Profile

| Cell Line | Assay Type | IC50 (µM) |

| MCF-7 (Breast Cancer) | Cell Viability (MTT) | 2.1 |

| HCT116 (Colon Cancer) | Cell Viability (MTT) | 3.5 |

| A549 (Lung Cancer) | Cell Viability (MTT) | 8.9 |

| HEK293 (Normal Kidney) | Cell Viability (MTT) | > 50 |

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for HTS of kinase inhibitors.[5]

Materials:

-

This compound (test compound)

-

Recombinant Kinase (e.g., CDK2/Cyclin A)

-

Kinase Substrate (peptide or protein)

-

ATP

-

TR-FRET Detection Reagents (e.g., LanthaScreen™)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, black plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Assay Plate Preparation: Dispense 2 µL of the diluted compound solutions into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Enzyme/Substrate Addition: Prepare a mixture of the kinase and its substrate in assay buffer. Add 4 µL of this mixture to each well.

-

Initiation of Reaction: Prepare an ATP solution in assay buffer. Add 4 µL of the ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of the TR-FRET detection reagent mixture (containing a europium-labeled antibody and a fluorescent tracer) to each well.

-

Final Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT)

This protocol outlines a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

This compound (test compound)

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well, clear, flat-bottom plates

-

Multi-channel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (medium with DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control. Plot the percent viability against the compound concentration to determine the IC50 value.

Visualizations

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

Caption: Simplified CDK Cell Cycle Signaling Pathway.

References

- 1. N4-(cyclopropylmethyl)pyridine-3,4-diamine | 1040043-50-2 | Benchchem [benchchem.com]

- 2. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of N4-Cyclopentylpyridine-3,4-diamine in Human Plasma using LC-MS/MS

Application Notes and Protocols for N4-Cyclopentylpyridine-3,4-diamine Administration in Animal Models

Disclaimer: As of late 2025, a thorough review of published scientific literature did not yield specific studies detailing the administration of N4-Cyclopentylpyridine-3,4-diamine in animal models. The following application notes and protocols are therefore based on established methodologies for similar compounds and should be regarded as a foundational guide for designing and conducting initial in vivo evaluations. All protocols must be adapted and validated in accordance with institutional and regulatory guidelines.

Introduction

This compound is a heterocyclic amine with potential applications in various research fields. While in vitro data may suggest biological activity, in vivo studies are essential to understand its pharmacokinetic, pharmacodynamic, and toxicological profile. This document provides a framework for the initial in vivo assessment of this compound in rodent models, a common starting point in preclinical drug development.

Data from Structurally Related Compounds

To inform the experimental design for this compound, data from structurally related or functionally analogous compounds can be instructive. Below is a summary of available data for compounds with a diamine or pyridine-diamine core.

Table 1: Summary of In Vivo Data for Structurally Related Compounds

| Compound Name | Animal Model | Route of Administration | Dosage | Key Findings | Reference |

| 3,4-Toluenediamine (3,4-TDA) | Sprague Dawley Rats | Oral (gavage) | 1,000 mg/kg/day | High mortality (7/13) by day 5; observation of perforated duodenal ulcers. | [1] |

| Deuterated N2, N4-diphenylpyridine-2,4-diamine derivative (14o) | Xenograft Mice | Not specified | 40 mg/kg | Significant tumor growth inhibition (75.1%). | |

| N-Nitrosodiphenylamine | Fischer 344 Rats | Dietary | 2,000-4,000 ppm | Induced urinary bladder hyperplasia and metaplasia; NOAEL established at 1,000 ppm (60 mg/kg/day). |

Note: The data presented above is for compounds that are structurally different from this compound and should be used for reference purposes only.

Hypothetical Experimental Protocols

The following protocols are generalized and should be optimized based on the physicochemical properties of this compound and the specific research question.

3.1. Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound.

Animal Model: Female Sprague Dawley rats (8-10 weeks old).

Materials:

-

This compound

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Standard laboratory animal caging and diet

Protocol:

-

Acclimatization: Acclimate animals to the housing conditions for at least 5 days prior to dosing.

-

Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Ensure homogeneity.

-

Dosing:

-

Administer a single oral dose to one animal at a starting dose (e.g., 100 mg/kg).

-

Observe the animal for signs of toxicity for at least 48 hours.

-

If the animal survives, the next animal is given a higher dose (e.g., 300 mg/kg).

-

If the animal dies, the next animal is given a lower dose (e.g., 30 mg/kg).

-

Continue this sequential dosing until the stopping criteria are met (as per OECD guideline 425).

-

-

Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for 14 days post-dosing. Record body weights at baseline and on days 7 and 14.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

3.2. Tolerability and Pharmacokinetic Study

Objective: To assess the tolerability of repeated dosing and to characterize the basic pharmacokinetic profile of this compound.

Animal Model: Male CD-1 mice (8-10 weeks old).

Protocol:

-

Dose Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral).

-

Dosing Regimen: Administer the compound once daily for 5 consecutive days at three dose levels (e.g., 10, 30, and 100 mg/kg). Include a vehicle control group.

-

Tolerability Assessment: Monitor animals daily for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities.

-

Pharmacokinetic Sampling:

-

On day 5, collect blood samples from a subset of animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Process blood to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis: Analyze plasma samples for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study of a novel compound.

Caption: General workflow for an in vivo animal study.

4.2. Hypothetical Signaling Pathway